![molecular formula C17H20N6O B10991097 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]benzamide](/img/structure/B10991097.png)
3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]benzamide
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Overview
Description
3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]benzamide is a complex organic compound featuring a pyrazole ring, a triazole ring, and a benzamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole and triazole intermediates, followed by their coupling with a benzamide derivative.
Preparation of Pyrazole Intermediate: The pyrazole ring can be synthesized via the reaction of hydrazine with a diketone under acidic conditions.
Preparation of Triazole Intermediate: The triazole ring is often formed through a cyclization reaction involving an azide and an alkyne in the presence of a copper catalyst (CuAAC reaction).
Coupling Reaction: The final step involves the coupling of the pyrazole and triazole intermediates with a benzamide derivative using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.
Substitution: The aromatic benzamide ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl groups on the pyrazole ring can yield hydroxyl or carbonyl derivatives, while reduction of the benzamide group can produce amines.
Scientific Research Applications
3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]benzamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: It can be used in the development of novel materials with specific electronic or photophysical properties.
Biological Studies: The compound serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Chemistry: It is explored for its potential use as a catalyst or intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrazole and triazole rings can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-(methyl)-1H-1,2,4-triazol-5-yl]benzamide
- 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-(ethyl)-1H-1,2,4-triazol-5-yl]benzamide
- 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-(butyl)-1H-1,2,4-triazol-5-yl]benzamide
Uniqueness
The uniqueness of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]benzamide lies in its specific substitution pattern, which can significantly influence its chemical reactivity and biological activity. The presence of both pyrazole and triazole rings, along with the benzamide moiety, provides a versatile scaffold for further functionalization and optimization in various applications.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
The compound 3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]benzamide is a novel pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory therapies. This article aims to synthesize current research findings on the biological activity of this compound, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C15H20N6, with a molar mass of approximately 296.36 g/mol. The structure features a pyrazole moiety linked to a triazole and a benzamide group, which are known for their diverse biological activities.
Research indicates that pyrazole derivatives often exert their biological effects through various mechanisms:
- Inhibition of Kinases : Many pyrazole compounds inhibit specific kinases involved in cancer cell proliferation and survival.
- Anti-inflammatory Pathways : These compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
Anticancer Activity
Several studies have evaluated the anticancer potential of this compound against various cancer cell lines. Here are some key findings:
Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF7 (Breast Cancer) | 3.79 | |
SF-268 (Brain Cancer) | 12.50 | |
NCI-H460 (Lung Cancer) | 42.30 |
In a study by Bouabdallah et al., derivatives similar to the target compound showed significant cytotoxicity against Hep-2 and P815 cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively .
Anti-inflammatory Activity
The compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This action is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases.
Case Study 1: Breast Cancer
A recent investigation into the effects of the compound on MCF7 breast cancer cells demonstrated considerable apoptosis induction at low concentrations (IC50 = 3.79 µM). The study utilized flow cytometry to assess apoptosis markers, confirming the compound's potential as an anticancer agent .
Case Study 2: Lung Cancer
Another study focused on the NCI-H460 lung cancer cell line, where the compound displayed an IC50 value of 42.30 µM. This suggests that while effective, further optimization may be necessary to enhance potency against lung cancer cells .
Properties
Molecular Formula |
C17H20N6O |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-N-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)benzamide |
InChI |
InChI=1S/C17H20N6O/c1-10(2)15-18-17(21-20-15)19-16(24)13-6-5-7-14(9-13)23-12(4)8-11(3)22-23/h5-10H,1-4H3,(H2,18,19,20,21,24) |
InChI Key |
MWLSCBHSSFSXEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC(=C2)C(=O)NC3=NNC(=N3)C(C)C)C |
Origin of Product |
United States |
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